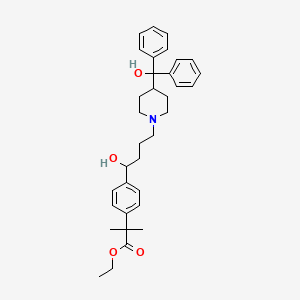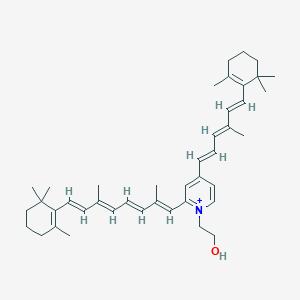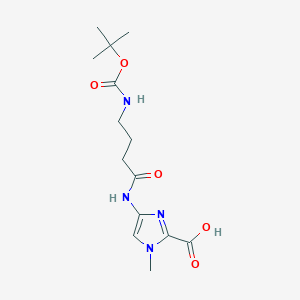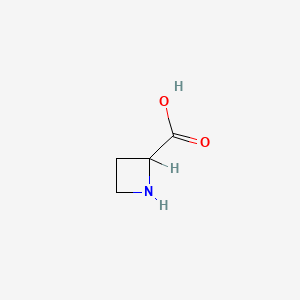
Ethyl fexofenadine
Vue d'ensemble
Description
Ethyl Fexofenadine is a derivative of Fexofenadine, which is an antihistamine used to treat allergy symptoms (including hay fever) in adults and children . It is also used to treat skin itching and hives caused by a condition called chronic idiopathic urticaria in adults and children who are at least 6 years old .
Synthesis Analysis
The synthetic process of fexofenadine hydrochloride comprises several steps . The process starts with alpha, alpha-dimethyl phenylacetic acid as a raw material, carrying out an esterification reaction on alpha, alpha-dimethyl phenylacetic acid and absolute ethyl alcohol under the catalysis of a silica gel loaded phosphotungstic acid (PW12/SiO2) solid acid catalyst to obtain alpha, alpha-dimethyl ethyl phenylacetate .
Molecular Structure Analysis
The molecular formula of this compound is C34H43NO4 . Its average mass is 529.709 Da and its monoisotopic mass is 529.319214 Da . This compound contains total 85 bond(s); 42 non-H bond(s), 19 multiple bond(s), 12 rotatable bond(s), 1 double bond(s), 18 aromatic bond(s), 4 six-membered ring(s), 1 ester(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 2 hydroxyl group(s), 1 secondary alcohol(s), and 1 tertiary alcohol(s) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of fexofenadine hydrochloride include esterification, Friedel-Grafts reaction, reduction, N-alkylation, and finally alkali hydrolysis and salification .
Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 668.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C . It also has an enthalpy of vaporization of 103.2±3.0 kJ/mol and a flash point of 358.1±31.5 °C .
Applications De Recherche Scientifique
1. Atopic Dermatitis Treatment
Fexofenadine, the active metabolite of terfenadine, is known for its efficacy in allergic conditions. A study revealed that combining fexofenadine with a topical corticosteroid can reduce the pruritus associated with atopic dermatitis (Kawashima et al., 2003).
2. Synthesis and Chemical Analysis
The synthesis of fexofenadine has been a subject of research, with studies exploring various methods using ethyl 2-benzeneacetate and other starting materials (Huang Yue-fei, 2004). Another study focused on the quantification of fexofenadine in biological matrices, highlighting its importance in understanding drug-drug interactions and its utility in pharmacokinetic studies (Yao & Srinivas, 2012).
3. Transdermal Application and Esterase Activity
Research on carboxylesterase isozymes revealed their role in the behavior of a fexofenadine prodrug in rat skin. Ethyl-fexofenadine, a lipophilic prodrug of fexofenadine, demonstrated promising results in transdermal application, showing potential for topical drugdelivery systems (Imai et al., 2016).
4. Drug-Drug Interaction Studies
A study explored the interaction between fexofenadine and probenecid, suggesting that the inhibition of renal uptake of fexofenadine via hOAT3 could explain the drug-drug interaction observed in clinical settings (Tahara et al., 2006). Another research focused on the design of fexofenadine prodrugs, investigating their absorption and conversion rates, which is crucial for understanding the drug's pharmacokinetics (Ohura et al., 2015).
5. Analytical Methods in Pharmaceutical Formulations
The use of terbium sensitized luminescence for determining fexofenadine in pharmaceutical formulations was researched, showcasing a sensitive and specific method for its analysis (Al-Kindy et al., 2015).
6. Corrosion Inhibition in Engineering Applications
Interestingly, fexofenadine has been studied for its potential as a corrosion inhibitor. It was found to be effective in inhibiting corrosion of mild steel in hydrochloric acid solution, a novel application outside of the pharmaceutical realm (Ahamad et al., 2010).
Mécanisme D'action
Target of Action
Ethyl fexofenadine primarily targets the H1 histamine receptors . These receptors are involved in mediating allergic responses such as itching, swelling, and vasodilation. By binding to these receptors, this compound prevents histamine from exerting its effects, thereby alleviating allergic symptoms .
Mode of Action
this compound acts as a selective antagonist at the H1 histamine receptors. It competes with histamine for binding sites on these receptors, blocking histamine’s action. This competitive inhibition reduces the symptoms associated with allergic reactions, such as sneezing, itching, and hives .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine signaling pathway . By blocking H1 receptors, this compound inhibits the downstream effects of histamine release, which include increased vascular permeability, smooth muscle contraction, and stimulation of sensory nerves. This results in reduced inflammation and allergic symptoms .
Pharmacokinetics
This compound exhibits the following ADME properties:
These properties contribute to its high bioavailability and prolonged duration of action, allowing for once or twice daily dosing .
Result of Action
At the molecular level, this compound’s action results in the inhibition of histamine-induced responses . This leads to a reduction in symptoms such as itching, swelling, and redness. At the cellular level, it prevents the activation of immune cells that would otherwise contribute to the allergic response .
Action Environment
Environmental factors such as pH, temperature, and presence of other substances can influence the stability and efficacy of this compound. For instance, high-fat meals can delay its absorption, while acidic environments can enhance its solubility and absorption. Additionally, co-administration with certain drugs can affect its bioavailability by altering its absorption or excretion .
This compound’s stability and efficacy are generally robust under normal physiological conditions, making it a reliable option for managing allergic symptoms.
: DrugBank : Medicine.com
Safety and Hazards
Orientations Futures
Piperidine-containing compounds, such as Fexofenadine, represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Analyse Biochimique
Biochemical Properties
Ethyl Fexofenadine interacts with various biomolecules in the body. It is a selective H1-antagonist, meaning it selectively binds to H1 receptors, which are involved in allergic reactions . This interaction blocks the action of histamine, a compound that triggers symptoms of allergies .
Cellular Effects
This compound has significant effects on various types of cells, particularly those involved in immune responses. By blocking H1 receptors, this compound prevents histamine from triggering allergic reactions, thereby influencing cell function . This includes impacts on cell signaling pathways and gene expression related to immune response .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with H1 receptors . By binding to these receptors, this compound prevents histamine from attaching to the same receptors and triggering allergic reactions . This can be considered a form of enzyme inhibition, as it prevents the normal function of histamine.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, its antihistamine effects have been observed to be more significant when compared with a placebo
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways in the body. It is minimally metabolized, with only about 5% of an ingested dose undergoing hepatic metabolism . The enzymes responsible for this metabolism have not been fully elucidated .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been suggested that genetic variants in OATP1A2 may lead to altered intestinal absorption of this compound
Propriétés
IUPAC Name |
ethyl 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43NO4/c1-4-39-32(37)33(2,3)27-19-17-26(18-20-27)31(36)16-11-23-35-24-21-30(22-25-35)34(38,28-12-7-5-8-13-28)29-14-9-6-10-15-29/h5-10,12-15,17-20,30-31,36,38H,4,11,16,21-25H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGNRWXKVMPQJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316030 | |
| Record name | Ethyl Fexofenadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174483-06-8 | |
| Record name | Ethyl Fexofenadine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174483-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl Fexofenadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B3415306.png)



![6-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadienyl]-2,3-dihydro-7-hydroxy-5-methoxy-2-(2-phenylethyl)-1H-isoindole-1-one](/img/no-structure.png)








